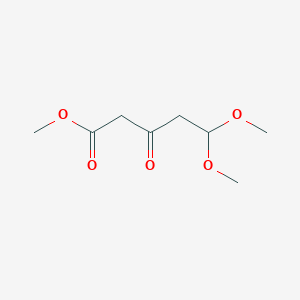

Methyl 5,5-dimethoxy-3-oxopentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5,5-dimethoxy-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-11-7(10)4-6(9)5-8(12-2)13-3/h8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTPSMGGHUKBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)CC(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Unseen Scaffolding: A Technical Guide to the History and Discovery of 3-Oxopentanoate Derivatives in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-oxopentanoate moiety, a seemingly simple beta-keto ester, represents a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic and structural properties have rendered it a versatile scaffold and a key reactive intermediate in the synthesis of a diverse array of pharmaceuticals. This in-depth technical guide navigates the historical trajectory of 3-oxopentanoate derivatives, from their foundational discoveries in the late 19th century to their contemporary applications in blockbuster drugs. We will explore the pioneering work of chemists who first harnessed the reactivity of these compounds, delve into the evolution of synthetic methodologies, and analyze the mechanism of action of prominent drugs built upon this unassuming yet powerful chemical framework. Through detailed experimental protocols, mechanistic diagrams, and case studies, this guide aims to provide researchers and drug development professionals with a comprehensive understanding of the enduring legacy and future potential of 3-oxopentanoate derivatives in the quest for novel therapeutics.

A Legacy of Reactivity: The Historical Emergence of Beta-Keto Esters

The story of 3-oxopentanoate derivatives in drug design is intrinsically linked to the broader history of beta-keto esters and the fundamental organic reactions that brought them to the forefront of chemical synthesis. The late 19th century was a period of fervent discovery in organic chemistry, with chemists in Germany, in particular, laying the groundwork for many of the reactions that are still fundamental to the field today.

The Foundational Condensations: Claisen and Knoevenagel

At the heart of beta-keto ester chemistry lies the Claisen condensation , a carbon-carbon bond-forming reaction discovered by the German chemist Rainer Ludwig Claisen in 1881.[1][2] Claisen, a student of the renowned August Kekulé, made significant contributions to the understanding of carbonyl chemistry.[3][4] His eponymous condensation reaction involves the reaction of two ester molecules in the presence of a strong base to form a beta-keto ester.[5] This discovery was monumental, providing a reliable method for the synthesis of these valuable intermediates. The versatility of the Claisen condensation has had a profound and lasting impact on organic chemistry, influencing generations of chemists and enabling the synthesis of countless natural products and pharmaceuticals.[5]

Another key figure in this era was Emil Knoevenagel , a German chemist who developed the Knoevenagel condensation in the 1890s.[6][7] This reaction, a modification of the aldol condensation, involves the reaction of an aldehyde or ketone with an active methylene compound, such as a beta-keto ester, in the presence of a weak base.[8][9] The Knoevenagel condensation provided another powerful tool for the formation of carbon-carbon bonds and the synthesis of complex molecules.

The Acetoacetic Ester Synthesis: A Gateway to Ketones and Beyond

The discovery of the Claisen condensation directly led to the development of the acetoacetic ester synthesis , a versatile method for preparing ketones and other substituted compounds.[10][11][12] This synthetic route utilizes the reactivity of ethyl acetoacetate, a simple beta-keto ester, which can be easily deprotonated at the alpha-carbon due to the electron-withdrawing effects of the two adjacent carbonyl groups.[13] The resulting enolate is a potent nucleophile that can be alkylated with a variety of electrophiles.[14] Subsequent hydrolysis and decarboxylation of the alkylated product yield a substituted ketone.[14] This methodology, accessible to chemists in the early 20th century, provided a powerful way to synthesize a wide range of ketones long before the advent of modern enolate chemistry using strong, non-nucleophilic bases like LDA.[14] The acetoacetic ester synthesis became a cornerstone of organic synthesis and was instrumental in the preparation of numerous compounds, including early drug candidates.

From Building Blocks to Blockbusters: 3-Oxopentanoate Derivatives in Modern Drug Design

The foundational principles established by Claisen, Knoevenagel, and others paved the way for the use of 3-oxopentanoate derivatives as key building blocks in the synthesis of complex pharmaceutical agents.[4][15] The inherent reactivity of the beta-keto ester moiety allows for a wide range of chemical transformations, making it an invaluable tool for medicinal chemists.[16][17] Two prominent examples of modern drugs that incorporate a 3-oxopentanoate-derived scaffold are the non-steroidal anti-inflammatory drug (NSAID) Etodolac and the leukotriene receptor antagonist Montelukast.

Case Study: Etodolac - A Selective COX-2 Inhibitor

Etodolac , first patented in 1971 and approved for medical use in the United States in 1991, is an NSAID used to treat pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[18][19] It belongs to the class of drugs that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[18]

Mechanism of Action: Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by the COX enzymes.[18] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[18] Etodolac exhibits a higher selectivity for inhibiting COX-2 over COX-1, which is thought to contribute to a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.[18]

Synthesis: The synthesis of Etodolac often utilizes a 3-oxopentanoate derivative as a key intermediate. While various synthetic routes exist, a common approach involves the reaction of a substituted indole with a beta-keto ester, followed by cyclization and further modifications to yield the final drug molecule.

Case Study: Montelukast - Targeting the Leukotriene Pathway

Montelukast , developed by Merck and first approved in 1998, is a leukotriene receptor antagonist used for the maintenance treatment of asthma and to relieve symptoms of allergic rhinitis.[20][21][22][23] Its development was a result of extensive research in the late 20th century into the role of leukotrienes in the pathophysiology of asthma and allergies.[20]

Mechanism of Action: Leukotrienes are inflammatory mediators that are released by immune cells in response to allergens.[20] They bind to cysteinyl leukotriene receptors (CysLT1) in the airways, leading to bronchoconstriction, inflammation, and mucus production.[20] Montelukast is a potent and selective antagonist of the CysLT1 receptor, blocking the effects of leukotrienes and thereby reducing the symptoms of asthma and allergic rhinitis.[20]

Synthesis: The complex structure of Montelukast is assembled through a multi-step synthesis, which often involves the use of a chiral 3-oxopentanoate derivative to establish a key stereocenter in the molecule. The synthesis highlights the importance of these building blocks in creating structurally and stereochemically complex drug molecules.

Experimental Protocols: Synthesizing the Core Scaffold

The following protocols provide detailed, step-by-step methodologies for the synthesis of a foundational 3-oxopentanoate derivative via the Claisen condensation and a subsequent alkylation using the principles of the acetoacetic ester synthesis. These protocols are intended for instructional purposes and should be performed by qualified chemists in a properly equipped laboratory, following all necessary safety precautions.

Protocol 1: Synthesis of Ethyl 3-Oxopentanoate via Claisen Condensation

Objective: To synthesize ethyl 3-oxopentanoate from ethyl propionate and ethyl acetate using a Claisen condensation.

Materials:

-

Ethyl propionate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place sodium ethoxide (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous diethyl ether to the flask and cool the mixture in an ice bath.

-

To the stirred suspension, add a mixture of ethyl propionate (1.0 equivalent) and ethyl acetate (1.2 equivalents) dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

-

Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid until the solution is acidic (test with pH paper).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure ethyl 3-oxopentanoate.

Protocol 2: Alkylation of Ethyl 3-Oxopentanoate

Objective: To perform an alpha-alkylation of ethyl 3-oxopentanoate using an alkyl halide.

Materials:

-

Ethyl 3-oxopentanoate

-

Sodium ethoxide

-

Alkyl halide (e.g., ethyl iodide)

-

Anhydrous ethanol

-

1 M Hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

-

To the stirred solution, add ethyl 3-oxopentanoate (1.0 equivalent) dropwise at room temperature.

-

After stirring for 30 minutes, add the alkyl halide (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude alkylated product.

-

The product can be further purified by column chromatography on silica gel.

Conclusion and Future Perspectives

The journey of 3-oxopentanoate derivatives from their discovery in the foundational era of organic chemistry to their central role in modern drug design is a testament to their enduring utility. The pioneering work of chemists like Claisen and Knoevenagel provided the synthetic tools to access these versatile building blocks, and generations of medicinal chemists have since leveraged their unique reactivity to construct a wide array of life-saving drugs.

The case studies of Etodolac and Montelukast highlight the continued relevance of this chemical scaffold in addressing diverse therapeutic needs, from inflammation and pain to respiratory and allergic diseases. The ability to readily modify the 3-oxopentanoate core allows for the fine-tuning of pharmacological properties, leading to the development of more selective and potent drugs.

Looking ahead, the principles of green chemistry and the development of more efficient and sustainable synthetic methods will undoubtedly shape the future of 3-oxopentanoate chemistry. The exploration of novel catalysts and reaction conditions will continue to expand the synthetic toolbox available to researchers. Furthermore, as our understanding of biological pathways deepens, the rational design of new drug candidates based on the 3-oxopentanoate scaffold will likely lead to the discovery of novel therapeutics for a wide range of diseases. The unassuming beta-keto ester, a product of 19th-century chemical ingenuity, remains a vibrant and essential component in the ongoing quest for better medicines.

References

Sources

- 1. Ludwig Claisen — Wikipédia [fr.wikipedia.org]

- 2. Rainer Ludwig Claisen - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.com [encyclopedia.com]

- 4. Chemist's Biographies [rschg.qmul.ac.uk]

- 5. fiveable.me [fiveable.me]

- 6. chemistryviews.org [chemistryviews.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. Acetoacetic ester synthesis | Britannica [britannica.com]

- 11. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 12. Acetoacetic Ester Synthesis: Equation, Mechanism, & Examples [chemistrylearner.com]

- 13. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 18. Etodolac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]

- 19. Etodolac - Wikipedia [en.wikipedia.org]

- 20. Montelukast: A Scientific and Legal Review [japi.org]

- 21. acs.org [acs.org]

- 22. Montelukast sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 23. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Knoevenagel Condensation of Methyl 5,5-dimethoxy-3-oxopentanoate

Abstract

These application notes provide a comprehensive technical guide for performing the Knoevenagel condensation using Methyl 5,5-dimethoxy-3-oxopentanoate as the active methylene component. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and provide detailed, step-by-step protocols for conducting the condensation with various aldehydes. The document emphasizes the causality behind procedural choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of the Knoevenagel Condensation

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in the arsenal of the synthetic organic chemist.[1][2] It is a modification of the aldol condensation, involving the reaction of a carbonyl compound (an aldehyde or ketone) with a compound possessing an active methylene group, catalyzed by a base.[3][4][5] The reaction culminates in the formation of an α,β-unsaturated product, a key structural motif in numerous pharmaceuticals, fine chemicals, and functional polymers.[1][6]

This compound is an excellent substrate for this transformation. As a β-ketoester, the methylene protons at the C-4 position are activated by the two flanking carbonyl groups (the ketone and the ester), facilitating deprotonation under mildly basic conditions to form a stabilized enolate intermediate.[7] This enolate then serves as the key nucleophile in the condensation pathway. The resulting α,β-unsaturated products are valuable synthetic intermediates, primed for further functionalization, such as Michael additions or cyclization reactions.

The Reaction Mechanism: A Stepwise Perspective

The Knoevenagel condensation proceeds through a well-established sequence of steps. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The process is typically catalyzed by a weak amine base, such as piperidine or pyridine, which is basic enough to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde partner.[3][4]

The generally accepted mechanism involves three key stages:

-

Enolate Formation: A weak base abstracts an acidic proton from the α-carbon of the β-ketoester, creating a resonance-stabilized enolate ion.[3][6]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate (an aldol-type adduct).[6][8]

-

Dehydration: The intermediate is protonated, and a subsequent elimination of a water molecule occurs to yield the final, thermodynamically stable α,β-unsaturated conjugated system.[3][4][6]

An alternative pathway suggests the initial formation of an iminium ion from the reaction of the amine catalyst and the aldehyde, which then reacts with the enolate.[3][9] Regardless of the precise pathway, the outcome is the formation of a new carbon-carbon double bond.

Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism

Optimizing Reaction Conditions: A Guide to Key Parameters

The success of the Knoevenagel condensation is highly dependent on the careful selection of catalysts, solvents, and reaction temperature.

Catalyst Selection

The choice of catalyst is critical. While classic protocols often employ amine bases, a variety of catalytic systems have been developed to improve yields, shorten reaction times, and enhance the environmental profile of the reaction.

-

Amine Bases: Piperidine is the most traditional and widely used catalyst for the Knoevenagel condensation.[3][6] Other amines like pyridine, pyrrolidine, and triethylamine are also effective.[10] These catalysts are typically used in catalytic amounts.

-

Lewis Acids: In some cases, Lewis acids such as ZnCl₂, TiCl₄, or Al₂O₃ can catalyze the reaction, often under solvent-free conditions.[11] Heterogeneous catalysts like polystyrene-supported aluminum chloride (Ps-AlCl₃) have also been shown to be effective and offer the advantage of easy removal and recyclability.[12][13]

-

Green Catalysts: In line with the principles of green chemistry, recent protocols have utilized catalysts such as ionic liquids, glycine, or simple inorganic salts like Ni(NO₃)₂·6H₂O in aqueous media.[11][14][15]

Solvent Effects

The solvent plays a multifaceted role, influencing reactant solubility, stabilizing intermediates, and modulating catalyst activity.[8]

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and acetonitrile can accelerate the reaction by stabilizing charged intermediates.[8][16] DMF, in particular, has been noted to be superior to toluene in some systems.[16]

-

Polar Protic Solvents: Ethanol and methanol are common choices. More recently, water has emerged as a highly attractive "green" solvent, in some cases enhancing reaction rates.[8][11][17]

-

Nonpolar Solvents: Toluene is frequently used, often with a Dean-Stark apparatus to azeotropically remove the water byproduct, thereby driving the reaction equilibrium toward the product.[18]

-

Solvent-Free Conditions: Conducting the reaction neat (without solvent), often with gentle heating or microwave irradiation, is an efficient and environmentally friendly approach.[2][12][19] This method minimizes waste and can lead to very high yields.[12]

Temperature and Reaction Time

Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the aldehyde and the chosen solvent/catalyst system. Reactions in aqueous media or with highly reactive aldehydes can often proceed efficiently at room temperature.[11] Less reactive substrates may require heating to achieve a reasonable reaction rate. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can vary from minutes to several hours.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with a representative aromatic aldehyde (e.g., benzaldehyde).

Protocol 1: Classic Conditions (Piperidine/Toluene)

This protocol utilizes traditional conditions, employing an amine base in a nonpolar solvent with azeotropic removal of water.

Materials:

-

This compound

-

Benzaldehyde (or other aldehyde of choice)

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Magnetic stirrer and heating mantle

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).

-

Dissolve the β-ketoester in toluene (approx. 5-10 mL per mmol of substrate).

-

Add benzaldehyde (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete when the starting aldehyde spot has been consumed (usually 2-6 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated product.

Protocol 2: Green Chemistry Approach (Aqueous Media)

This protocol offers an environmentally benign alternative using water as the solvent.

Materials:

-

This compound

-

Aromatic Aldehyde (e.g., 4-hydroxybenzaldehyde)

-

Ni(NO₃)₂·6H₂O (catalyst) or another water-compatible catalyst[11]

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) and the chosen aldehyde (1.0 eq) in water.

-

Add the catalyst (e.g., Ni(NO₃)₂·6H₂O, 5 mol%).[11]

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC. Many reactions in water show significant product formation within 10-30 minutes.[8][11]

-

Upon completion, the product may precipitate out of the aqueous solution. If so, collect the solid product by filtration and wash with cold water.

-

If the product remains in solution, extract the mixture with ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography as needed.

Caption: Figure 2: General Experimental Workflow

Data Summary: Comparative Analysis

The choice of reaction conditions can significantly impact product yield and reaction time. While specific data for this compound is not extensively published, we can extrapolate from studies on similar β-dicarbonyl compounds to provide expected outcomes.

| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1,3-Dicarbonyls | Various Aromatic | Ps-AlCl₃ | Solvent-free | 60 | 2-4 h | 87-98 | [12][13] |

| Malononitrile | Various Aromatic | Ni(NO₃)₂·6H₂O (5 mol%) | Water | RT | 10 min | >90 | [11] |

| Ethyl Cyanoacetate | Benzaldehyde | Hydrotalcite | DMF | RT | 15 min | 81-99 | [8][16] |

| Ethyl Cyanoacetate | Benzaldehyde | Hydrotalcite | Toluene | RT | >1 h | 61-99 | [8][16] |

| Long-chain Aldehydes | Methyl Acetoacetate | Pyrrolidinium ILs | Solvent-free | 0 | - | Good | [2] |

This table summarizes data for analogous systems to guide experimental design.

Conclusion and Best Practices

The Knoevenagel condensation of this compound is a robust and high-yielding reaction for the synthesis of functionalized α,β-unsaturated systems. For initial investigations, the classic piperidine/toluene system (Protocol 1) with a Dean-Stark trap offers a reliable and well-understood method. For process optimization and adherence to green chemistry principles, exploring solvent-free conditions or reactions in aqueous media (Protocol 2) is highly recommended. Reaction monitoring by TLC is crucial for determining completion and preventing side-product formation. Proper purification, typically via column chromatography, is essential to isolate the product in high purity. These guidelines provide a solid foundation for the successful application of this important reaction in a research and development setting.

References

-

Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]

-

Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]

-

YouTube. Knoevenagel Condensation Mechanism | Organic Chemistry. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. [Link]

-

RSC Publishing. Knoevenagel condensations of 1,3-dicarbonyl compounds with aldehydes catalyzed by heterogeneous Ps-AlCl3 without solvents. [Link]

-

A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. [Link]

-

ResearchGate. Effects of various solvents on Knoevenagel condensation. [Link]

-

Recent development of green protocols towards Knoevenagel condensation: A Review. [Link]

-

Semantic Scholar. Knoevenagel condensations of 1,3-dicarbonyl compounds with aldehydes catalyzed by heterogeneous Ps-AlCl3 without solvents. [Link]

-

PMC. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [Link]

-

RSC Publishing. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. [Link]

-

Knoevenagel Condensation Catalyzed by 1,1,3,3‐Tetramethylguanidium Lactate. [Link]

-

Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. [Link]

-

Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]

- 11. ijcps.org [ijcps.org]

- 12. Knoevenagel condensations of 1,3-dicarbonyl compounds with aldehydes catalyzed by heterogeneous Ps-AlCl3 without solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Chemicals [chemicals.thermofisher.cn]

- 19. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

Troubleshooting & Optimization

Overcoming steric hindrance in Methyl 5,5-dimethoxy-3-oxopentanoate alkylation

Welcome to the technical support guide for the alkylation of Methyl 5,5-dimethoxy-3-oxopentanoate. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile but challenging substrate. Our goal is to provide you with in-depth, field-proven insights to help you overcome common hurdles, particularly those related to steric hindrance, and achieve optimal results in your synthetic endeavors.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable β-keto ester building block. The acidic methylene protons (C4) situated between the ketone and ester carbonyls are readily deprotonated to form a nucleophilic enolate, which can then be alkylated via an SN2 reaction with an alkyl halide.[1][2] However, the synthetic utility is often hampered by the steric bulk of the dimethoxy acetal group at the C5 position. This group impedes the approach of both the base and the incoming electrophile, leading to common issues such as low conversion, incomplete reactions, and the formation of unwanted byproducts.

This guide provides a structured approach to troubleshooting these issues, offering detailed protocols and explaining the chemical principles behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: What makes the alkylation of this compound so challenging?

The primary challenge is steric hindrance. The target for deprotonation and subsequent alkylation is the C4 methylene group. This position is sterically encumbered by the adjacent C5 bearing a dimethoxy acetal. This bulky group can physically block the optimal trajectory for the base to abstract a proton and for the alkylating agent to approach the nucleophilic carbon of the enolate. This often results in slower reaction rates and lower yields compared to less hindered β-keto esters.[3]

Q2: What are the most critical reaction parameters to control?

There are three pillars of success for this reaction:

-

Efficient Enolate Formation: Complete and rapid deprotonation is crucial to prevent side reactions involving the starting material. This is governed by the choice of base, solvent, and temperature.

-

Minimizing Side Reactions: The primary side reactions are O-alkylation, dialkylation, and self-condensation. These are controlled by temperature, the nature of the counter-ion, and the rate of addition of the alkylating agent.

-

Anhydrous Conditions: Enolates are highly basic and will readily react with protic solvents, including trace amounts of water. Maintaining strictly anhydrous conditions is non-negotiable to avoid quenching the enolate and hydrolyzing the ester.

Q3: Can I perform a dialkylation on the C4 position?

While theoretically possible, achieving controlled dialkylation is difficult. After the first alkyl group is added, the remaining α-proton is even more sterically hindered and slightly less acidic. Forcing the reaction with a second equivalent of a strong base and alkyl halide often requires harsh conditions that can lead to decomposition or a mixture of products that are difficult to separate.[4] If a dialkylated product is the target, a stepwise approach with purification of the mono-alkylated intermediate is strongly recommended.

Troubleshooting Guide

Problem 1: Low or No Conversion to the Alkylated Product

You've run the reaction, but TLC or GC-MS analysis shows predominantly unreacted starting material.

-

Potential Cause A: Incomplete Deprotonation. The base you've chosen may not be strong enough to fully and irreversibly deprotonate the C4 position, especially given the steric hindrance. Common alkoxides like sodium ethoxide can exist in equilibrium with the β-keto ester, leaving a significant concentration of starting material.[4]

-

Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent choices. NaH provides an irreversible deprotonation by releasing hydrogen gas, while LDA is a very strong, sterically hindered base that favors proton abstraction over nucleophilic attack.

-

-

Potential Cause B: Ineffective Alkylating Agent. The SN2 reaction is sensitive to the steric bulk of the electrophile and the nature of the leaving group.

-

Solution:

-

Check Your Halide: Ensure your alkylating agent is sufficiently reactive. The general reactivity trend for the leaving group is I > Br > TsO > Cl.[2] If using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

-

Avoid Bulky Electrophiles: Tertiary alkyl halides are unsuitable as they will lead exclusively to elimination products.[2] Even bulky secondary halides may react very slowly. If a bulky group is required, alternative synthetic strategies should be considered.

-

-

-

Potential Cause C: Reaction Temperature is Too Low. While low temperatures are used to control side reactions, they can also suppress the rate of the desired SN2 reaction, especially with a hindered substrate.

-

Solution: After the slow addition of the alkylating agent at low temperature (e.g., -78 °C for LDA or 0 °C for NaH), allow the reaction to warm slowly to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

-

Problem 2: Significant O-Alkylation Byproduct is Observed

Your mass spec shows a peak corresponding to the desired product mass, but the spectroscopic data (especially 13C NMR) is inconsistent, suggesting you've formed the undesired enol ether.

-

Potential Cause: Reaction Conditions Favoring O-Alkylation. The enolate intermediate has two nucleophilic sites: the α-carbon (C-alkylation) and the oxygen atom (O-alkylation). The ratio of C- to O-alkylation is heavily influenced by the solvent, the metal counter-ion, and the electrophile.

-

Solution:

-

Solvent Choice: Polar aprotic solvents like THF, DMF, or DME are generally preferred. These solvents solvate the metal cation, leaving a more "naked" and reactive enolate anion. This "harder" anion tends to favor reaction at the harder oxygen site. Conversely, polar protic solvents (which should be avoided anyway) favor C-alkylation. For this specific issue, using a less polar solvent like benzene or toluene can sometimes favor C-alkylation.[5]

-

Counter-Ion Effect: The nature of the cation associated with the enolate plays a role. Lithium cations (from LDA or n-BuLi) coordinate more tightly to the oxygen, sometimes favoring C-alkylation. Sodium (from NaH) or potassium (from KHMDS) enolates are more dissociated and can lead to more O-alkylation.

-

Phase-Transfer Catalysis (PTC): Using a milder base like K2CO3 in a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly favor C-alkylation under less harsh conditions.[6][7]

-

-

Problem 3: Multiple Products are Formed, Including Dialkylated and/or Higher Molecular Weight Species

Your chromatogram is messy, showing multiple spots or peaks, some of which may correspond to dialkylation or aldol-type condensation products.

-

Potential Cause A: Over-deprotonation or Excess Alkylating Agent. Using more than one equivalent of base can lead to unwanted dialkylation if the mono-alkylated product is deprotonated. Similarly, excess alkylating agent can react with any newly formed mono-alkylated enolate.

-

Solution: Use precisely 1.0 equivalent of a strong base like NaH or LDA. Add the alkylating agent slowly (dropwise) as a solution to avoid localized high concentrations.

-

-

Potential Cause B: Self-Condensation (Aldol-type Reaction). If enolate formation is slow or incomplete, the formed enolate can attack the ketone of an unreacted starting material molecule. This is more likely if the reaction is run at higher temperatures before the alkylating agent is added.

-

Solution: Ensure complete enolate formation before adding the electrophile. This is a key advantage of using a strong base. Pre-form the enolate by stirring the substrate and base together for a set period (e.g., 30-60 minutes) at the appropriate temperature (0 °C to RT for NaH; -78 °C for LDA). Then, add the alkylating agent to this pre-formed solution. This ensures that the electrophile's only reaction partner is the desired enolate.[8]

-

Data & Reagent Selection

For successful alkylation, careful selection of the base and solvent is paramount.

Table 1: Comparison of Common Bases for Deprotonation

| Base | pKa of Conj. Acid | Typical Solvent | Temperature | Key Advantages & Considerations |

| Sodium Hydride (NaH) | ~36 | THF, DMF, Toluene | 0 °C to RT | Irreversible deprotonation. Heterogeneous reaction can have variable initiation. Requires careful handling. |

| LDA | ~36 | THF | -78 °C | Strong, non-nucleophilic, soluble base. Provides rapid and clean enolate formation. Requires low temperatures. |

| KHMDS | ~37 | THF | -78 °C | Similar to LDA, often provides higher reactivity. Can be more prone to O-alkylation. |

| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | RT | Often results in an equilibrium mixture. Not recommended for hindered substrates requiring full conversion. |

| Potassium Carbonate (K₂CO₃) | ~10.3 | Acetone, DMF | Reflux | Mild base, suitable for PTC conditions. Generally not strong enough for direct, complete deprotonation of this substrate.[6] |

Table 2: General Solvent Effects on C- vs. O-Alkylation Ratio

| Solvent Type | Examples | Effect on Enolate | Predominant Pathway |

| Polar Aprotic | THF, DMF, DMSO | Solvates cation, "naked" enolate | Can favor O-alkylation |

| Non-Polar Aprotic | Toluene, Benzene, Hexane | Promotes ion-pairing/aggregation | Generally favors C-alkylation |

| Polar Protic | Ethanol, Methanol | Solvates both ions, H-bonding | AVOID - Quenches enolate |

Visualized Workflows and Mechanisms

Alkylation Mechanism

The reaction proceeds in two main steps: deprotonation to form a resonance-stabilized enolate, followed by nucleophilic attack on the alkyl halide.

Caption: General mechanism for β-keto ester alkylation.

Troubleshooting Flowchart: Low Product Yield

This chart provides a logical sequence of steps to diagnose and solve issues related to low reaction yield.

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

Safety Precaution: These reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Strong bases like NaH and LDA are highly reactive and must be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.

Protocol 1: Alkylation using Sodium Hydride (NaH)

This protocol is a robust method for achieving complete deprotonation before the addition of the electrophile.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add sodium hydride (60% dispersion in mineral oil, 1.05 equivalents). Wash the NaH three times with anhydrous hexane under nitrogen to remove the mineral oil, then carefully decant the hexane.

-

Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to substrate) via cannula. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the stirred NaH suspension.

-

Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Cessation of hydrogen gas evolution indicates complete enolate formation.

-

Alkylation: Cool the resulting enolate solution back to 0 °C. Slowly add the alkyl halide (1.1 equivalents) dropwise.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alkylation via Phase-Transfer Catalysis (PTC)

This method uses milder conditions and can be advantageous for preventing base-sensitive functional groups from degrading.[6]

-

Setup: To a round-bottom flask, add this compound (1.0 equivalent), anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents).

-

Solvent and Reagent Addition: Add anhydrous DMF or acetonitrile as the solvent, followed by the alkyl halide (1.2 equivalents).

-

Reaction: Heat the stirred mixture to 50-70 °C and monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

-

Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate in vacuo.

-

Purification: Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

-

Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. (2023). Available at: [Link]

-

ChemistNate. Beta Keto esters - Alkylating Ketones in NaOEt. (2015). YouTube. Available at: [Link]

-

Tsuji, J. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (2005). Proceedings of the Japan Academy, Series B. Available at: [Link]

-

ScienceMadness Discussion Board. Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Available at: [Link]

-

Nishimura, T., et al. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. (2022). Nature Communications. Available at: [Link]

-

Wang, Z., et al. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. (2014). Organic & Biomolecular Chemistry. Available at: [Link]

- Google Patents. US4031130A - Aliphatic β-keto esters.

-

ResearchGate. Mastering β-keto esters. (2016). Available at: [Link]

-

PrepChem.com. Synthesis of methyl 3-oxopentanoate. Available at: [Link]

-

Bhuniya, D., et al. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. (2013). RSC Advances. Available at: [Link]

-

Cooper, E., et al. The α-alkylation of ketones in flow. (2023). Reaction Chemistry & Engineering. Available at: [Link]

-

Sherwood, A. M., et al. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. (2020). ACS Omega. Available at: [Link]

Sources

- 1. aklectures.com [aklectures.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US4031130A - Aliphatic β-keto esters - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. METHYL 4,4-DIMETHOXY-3-OXOPENTANOATE synthesis - chemicalbook [chemicalbook.com]

- 6. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]

Validation & Comparative

HPLC Method Development for Methyl 5,5-dimethoxy-3-oxopentanoate: Overcoming Tautomerism and Acetal Instability

Executive Summary

Methyl 5,5-dimethoxy-3-oxopentanoate (MDOP) presents a "perfect storm" of chromatographic challenges. As a

Standard generic HPLC methods (typically using 0.1% Trifluoroacetic Acid) often fail for this molecule, yielding split peaks, artificial impurity profiles, and poor mass balance. This guide compares the standard "Generic Acidic" approach against an "Optimized Buffered" protocol. We demonstrate that moving to a pH-neutral or slightly acidic buffered system (pH 4.5–6.0) is not merely an optimization—it is a requirement for data integrity.

Part 1: The Analytical Challenge

To develop a robust method, we must first deconstruct the molecule’s behavior under chromatographic conditions.

The Acetal Vulnerability (Stability)

The 5,5-dimethoxy group is an acetal.[1] Acetals are stable to base but highly labile to acid .

-

Mechanism: In the presence of water and acid (e.g., 0.1% TFA, pH ~2.0), the acetal hydrolyzes to form the corresponding aldehyde (Methyl 3,5-dioxopentanoate) and methanol.

-

Chromatographic Artifact: This occurs on-column, resulting in a "smeared" baseline or the appearance of "ghost peaks" that increase with run time or sample age.

The -Keto Ester Equilibrium (Peak Shape)

The 3-oxopentanoate core is a

-

Mechanism: The enol form is stabilized by intramolecular hydrogen bonding.[2][3] In polar solvents (like HPLC mobile phases), the keto form typically predominates, but the interconversion rate is often comparable to the chromatographic timescale.

-

Chromatographic Artifact: If the interconversion is slow, the two forms separate (split peaks).[5] If intermediate, the peak broadens significantly (tailing).

Part 2: Method Comparison Study

We compared three distinct methodological approaches to isolate the optimal conditions for MDOP purity analysis.

Comparative Data Summary

| Feature | Method A: Generic Acidic | Method B: High pH Isocratic | Method C: Optimized Buffered (Recommended) |

| Stationary Phase | C18 (Standard) | Hybrid C18 (High pH stable) | Phenyl-Hexyl or Polar-Embedded C18 |

| Mobile Phase A | 0.1% TFA in Water (pH ~2.0) | 10mM Ammonium Bicarbonate (pH 10.0) | 10mM Ammonium Acetate (pH 5.5) |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Acetal Stability | Poor (Significant Hydrolysis) | Excellent | Excellent |

| Peak Shape | Sharp but split (Keto/Enol separation) | Broad (Ionization issues) | Symmetric (Merged Tautomers) |

| Tailing Factor ( | > 2.0 (due to splitting) | 1.8 | 1.0 – 1.2 |

| LOD (UV 210nm) | High (Baseline noise from TFA) | Moderate | Low (Quiet baseline) |

Detailed Analysis of Method Performance

Method A: The "Generic Acidic" Failure

-

Protocol: Standard gradient using Water/0.1% TFA and ACN/0.1% TFA.

-

Observation: Upon injection, the main peak area decreases over repeated injections if the sample sits in the autosampler. A new peak (aldehyde hydrolysis product) appears at a lower retention time (RRT ~0.8).

-

Why it fails: The pH of ~2.0 catalyzes the deprotection of the dimethoxy group. Furthermore, TFA absorbs at 210 nm, reducing sensitivity for this low-UV-absorbing molecule.

Method C: The "Optimized Buffered" Solution (The Winner)

-

Protocol: 10mM Ammonium Acetate (pH 5.5) / Acetonitrile.[6]

-

Observation: The acetal remains intact because the pH is above the hydrolysis threshold.

-

Why it works:

-

Stability: pH 5.5 is "neutral" enough to preserve the acetal but acidic enough to prevent silica dissolution.

-

Tautomer Control: The buffer salts facilitate rapid proton transfer, often accelerating the keto-enol equilibration so they elute as a single, average peak rather than splitting.

-

Selectivity: Using a Phenyl-Hexyl column provides unique

interactions with the ester carbonyls, offering better resolution from polar impurities than a standard C18.

-

Part 3: Optimized Experimental Protocol

This is the validated, self-consistent protocol for MDOP purity analysis.

Instrumentation & Conditions

-

System: HPLC with UV-Vis (DAD preferred) or ELSD.

-

Detector: UV at 210 nm (Bandwidth 4 nm). Note: MDOP lacks a strong chromophore; 210 nm detects the carbonyls.

-

Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

-

Alternative: Waters XBridge C18 (if Phenyl-Hexyl is unavailable).

-

-

Column Temperature: 30°C . (Consistent temperature is vital for tautomer reproducibility).

-

Flow Rate: 1.0 mL/min.

Mobile Phase Preparation[6][7][8][9]

-

Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1 L HPLC-grade water (10 mM). Adjust pH to 5.5 with dilute Acetic Acid. Filter through 0.22 µm membrane.

-

Mobile Phase B: 100% Acetonitrile (HPLC Grade).[7]

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 40 | 60 |

| 12.0 | 10 | 90 |

| 15.0 | 10 | 90 |

| 15.1 | 90 | 10 |

| 20.0 | 90 | 10 |

Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile. Avoid using pure methanol as a diluent, as it can induce trans-acetalization over long periods.

-

Concentration: 0.5 – 1.0 mg/mL.

-

Stability: Analyze within 24 hours. Keep autosampler at 10°C if possible.

Part 4: Decision Logic & Workflow

The following diagram illustrates the critical decision points in developing this method, highlighting the "Fail" paths taken by standard methods.

Figure 1: Method Development Decision Tree highlighting the critical pH dependency for MDOP stability.

Part 5: Troubleshooting & Mechanisms

Why UV 210 nm?

MDOP lacks conjugation. The only UV-active centers are the ester and ketone carbonyls (

-

Warning: Do not use Acetone or Methanol in the mobile phase if detecting at 210 nm, as they will cause massive baseline drift.

Dealing with Split Peaks (Tautomerism)

If you still observe "saddle" peaks or splitting using the optimized method:

-

Increase Temperature: Raise column temp to 40°C. This increases the rate of keto-enol interconversion (

), causing the distinct peaks to coalesce into a single, time-averaged peak [1]. -

Check Flow Rate: Sometimes lowering the flow rate gives the tautomers more time to equilibrate on-column.

Reference Standards

When quantifying purity, ensure your reference standard is fresh. MDOP degrades slowly to methanol and the aldehyde derivative upon exposure to atmospheric moisture. Store standards in a desiccator at -20°C.

References

-

Moriyasu, M., Kato, A., & Hashimoto, Y. (1984).[8] HPLC Separation of Keto and Enol Tautomers of Several Ketones at Low Temperatures. Chemistry Letters, 13(7), 1181-1184.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of Dimethyl Acetals in aqueous acid).

-

Dolan, J. W. (2010). "The Role of Buffers in LC Separations." LCGC North America, 28(3).

-

McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. (Supporting the use of Phenyl-Hexyl for polar selectivity).

Sources

- 1. Dimethyl Acetals [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Keto-enol tautomerism - Chromatography Forum [chromforum.org]

- 6. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. waters.com [waters.com]

- 8. HPLC separation of keto and enol tautomers of several ketones at low temperatures [pascal-francis.inist.fr]

A Senior Application Scientist's Guide to Validating the Synthesis of Methyl 5,5-dimethoxy-3-oxopentanoate via IR Spectroscopy

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of a target molecule is paramount. Every subsequent biological assay, every pharmacokinetic study, hinges on the certainty that the molecule synthesized is indeed the molecule intended. This guide provides an in-depth, comparative look at the validation of Methyl 5,5-dimethoxy-3-oxopentanoate, a versatile building block, with a primary focus on the utility and limitations of Infrared (IR) Spectroscopy as a first-line analytical technique. We will explore the causality behind spectral features and compare its insights with those from orthogonal methods like Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) to build a self-validating analytical workflow.

The Analytical Challenge: Confirming the Structure of this compound

This compound is a β-ketoester also possessing an acetal functional group. Its synthesis, for instance, via a Claisen-type condensation, necessitates a robust validation strategy to confirm the formation of the desired carbon skeleton and the incorporation of all key functional groups, while also ensuring the absence of starting materials and side products.

The structure presents several key features for spectroscopic analysis:

-

An ester carbonyl group (C=O)

-

A ketone carbonyl group (C=O)

-

An acetal group (two C-O single bonds)

-

An ester C-O single bond

-

Various sp³ C-H bonds

IR spectroscopy is an ideal initial technique because it is fast, requires minimal sample, and provides a distinct "fingerprint" based on the vibrational frequencies of these functional groups.

Interpreting the Infrared Spectrum: An Evidence-Based Approach

An IR spectrum provides a qualitative snapshot of the functional groups present in a molecule. The energy of absorption, reported as a wavenumber (cm⁻¹), is determined by the bond strength and the masses of the connected atoms. For this compound, we can predict a series of characteristic absorption bands.

The most prominent region in the spectrum for this molecule is the carbonyl stretching region (1650-1800 cm⁻¹). Because the carbonyl bond has a large dipole moment, its stretching vibration results in a very strong absorption peak, making it one of the easiest to identify.[1][2]

Table 1: Predicted vs. Hypothetical Observed IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Hypothetical Observed (cm⁻¹) | Intensity | Rationale for Prediction |

| C-H (sp³) Stretch | 2950-3000 | 2965, 2855 | Medium-Strong | From methyl and methylene groups. |

| Ester C=O Stretch | ~1740-1750 | 1745 | Strong | Aliphatic esters typically absorb in this higher frequency range compared to ketones.[3][4][5] |

| Ketone C=O Stretch | ~1715-1725 | 1720 | Strong | Saturated aliphatic ketones absorb consistently around 1715 cm⁻¹.[4][5][6] The presence of two distinct, strong peaks in this region is a key indicator of success. |

| Acetal C-O Stretch | 1050-1150 (multiple bands) | 1120, 1070 | Strong | Acetal C-O-C stretches characteristically appear as strong bands in the fingerprint region.[7] |

| Ester C-O Stretch | 1150-1250 | 1210 | Strong | This stretch, adjacent to the carbonyl, is also a strong and reliable indicator. |

The differentiation between the ester and ketone carbonyls is a critical validation point. The ester carbonyl absorbs at a higher wavenumber (~1745 cm⁻¹) than the ketone (~1720 cm⁻¹) due to the electron-withdrawing nature of the adjacent oxygen atom, which shortens and strengthens the C=O bond.[3] Observing two distinct peaks in this region is strong evidence for the β-ketoester moiety.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol outlines the standard procedure for analyzing a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient method.

Objective: To obtain a clean, high-resolution IR spectrum of the purified product.

Materials:

-

FTIR Spectrometer with ATR accessory (e.g., diamond crystal)

-

Purified this compound (liquid)

-

Anhydrous isopropanol or acetone for cleaning

-

Lint-free laboratory wipes (e.g., Kimwipes)

Methodology:

-

Prepare the Spectrometer: Ensure the spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR Crystal: Gently wipe the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

-

Acquire a Background Spectrum: With the clean, empty ATR crystal in place, run a background scan. This is a critical step to subtract the spectral signature of the ambient atmosphere (CO₂ and H₂O vapor) from the sample spectrum.

-

Apply the Sample: Place a single drop of the purified liquid product onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

-

Acquire the Sample Spectrum: Run the sample scan. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

-

Process the Spectrum: Label the significant peaks with their wavenumbers (cm⁻¹).

-

Clean Up: Thoroughly clean the ATR crystal with a fresh solvent-dampened wipe. Verify cleanliness by running a new scan and ensuring no product peaks remain.

Limitations of IR and the Synergy of Orthogonal Methods

While IR spectroscopy is excellent for functional group identification, it provides no direct information about the connectivity or stereochemistry of the molecule. It confirms the presence of the "parts" but not how they are assembled. To achieve unambiguous validation, we must turn to orthogonal techniques that provide complementary data.

Table 2: Comparison of Key Analytical Validation Techniques

| Technique | Information Provided | Strengths | Limitations for this Molecule |

| FTIR Spectroscopy | Presence of functional groups (C=O, C-O, C-H). | Fast, low sample consumption, excellent for a quick confirmation of synthesis success or failure. | No connectivity or stereochemical information. Cannot distinguish between isomers. |

| NMR Spectroscopy (¹H, ¹³C) | Definitive molecular structure, connectivity, and chemical environment of each atom.[8][9][10] | Gold standard for structural elucidation.[10] Provides quantitative information on purity (qNMR).[11][12] | Slower acquisition time, requires more sample, more complex data interpretation. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[13][14][15][16] | Confirms the elemental formula (with high-resolution MS). Very high sensitivity.[17] | Provides limited connectivity information on its own; isomers can have identical molecular weights. |

This multi-technique approach forms a self-validating system. IR confirms the functional groups are present. MS confirms the correct molecular weight. NMR confirms that these pieces are connected in the precise arrangement of this compound.

An Integrated Workflow for Synthesis Validation

A robust validation workflow leverages the strengths of each technique in a logical sequence. The initial IR scan serves as a rapid quality control checkpoint before committing to more time-intensive analyses.

Caption: Integrated workflow for the validation of this compound.

Conclusion

Validating the synthesis of a molecule like this compound is not a single-step process but a methodical workflow. IR spectroscopy serves as an indispensable initial screening tool, offering a rapid and cost-effective assessment of whether the key chemical transformations have occurred. Its strength lies in identifying the presence of critical functional groups—in this case, the distinct ester and ketone carbonyls and the acetal C-O bonds. However, for the absolute certainty required in research and drug development, its findings must be corroborated by the high-resolution structural data from NMR and the precise mass determination from MS. By integrating these techniques, we create a robust, self-validating system that ensures the integrity of the synthesized compound and the reliability of all subsequent research.

References

- How can mass spectrometry determine molecular weight of organic compounds? (n.d.). Google Cloud.

- Infrared Spectroscopy. (n.d.). University of Colorado Boulder.

- Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep.

- Westin, J. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Jack Westin.

- What is Mass Spectrometry? (n.d.). Broad Institute.

- Smith, B. C. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online.

- Mass spectrometry (MS) - Organic Chemistry. (n.d.). Fiveable.

- Table of Characteristic IR Absorptions. (n.d.). Millersville University.

- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- The Importance of (1)H-Nuclear Magnetic Resonance Spectroscopy for Reference Standard Validation in Analytical Sciences. (2012, August 7). Technology Networks.

- IR Spectrum and Characteristic Absorption Bands. (n.d.). LibreTexts Chemistry.

- Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (2023, July 21). ResearchGate.

- Infrared Spectra of Some Common Functional Groups. (2024, September 30). LibreTexts Chemistry.

- The syntheses and infrared spectra of some acetals and ketals. (n.d.). Royal Society of Chemistry.

- Infrared Spectroscopy Lecture. (n.d.). University of California, Los Angeles.

- An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-3,5-dioxopentanoic Acid. (n.d.). BenchChem.

- Synthesis of methyl 3-oxopentanoate. (n.d.). PrepChem.com.

- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange.

- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences.

- Carbonyl compounds - IR spectroscopy. (n.d.). University of Warsaw.

- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). ACS Publications.

- Infrared Spectrometry. (n.d.). Michigan State University.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. technologynetworks.com [technologynetworks.com]

- 9. researchgate.net [researchgate.net]

- 10. azolifesciences.com [azolifesciences.com]

- 11. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tutorchase.com [tutorchase.com]

- 14. hscprep.com.au [hscprep.com.au]

- 15. jackwestin.com [jackwestin.com]

- 16. fiveable.me [fiveable.me]

- 17. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.